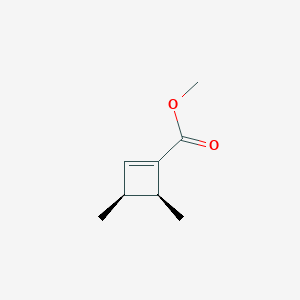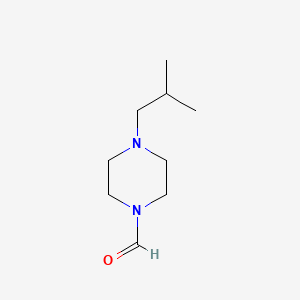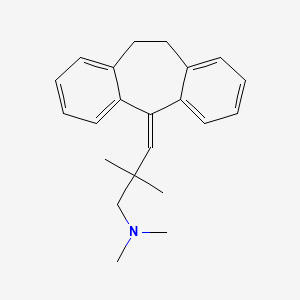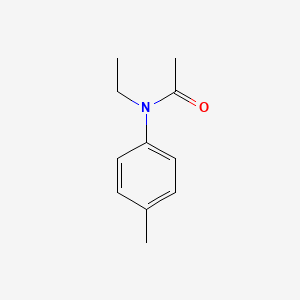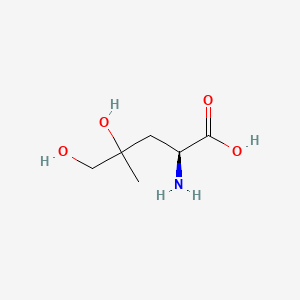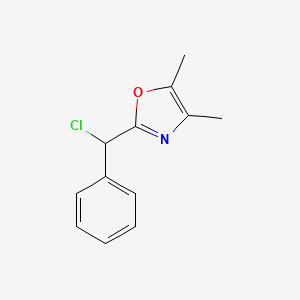
Dinoseb-ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinoseb-ammonium is a synthetic dinitrophenol herbicide that was widely used for post-emergence weed control in various crops, including cereals, vegetables, and some soft fruits . It is known for its high toxicity to mammals and its potential to cause developmental and reproductive effects . The compound is considered obsolete and is banned in many countries due to its adverse health effects .
準備方法
Dinoseb-ammonium is typically produced in emulsifiable concentrates or as water-soluble ammonium or amine salts . The synthetic route involves the nitration of 2-sec-butylphenol to produce 2-sec-butyl-4,6-dinitrophenol, which is then neutralized with ammonium hydroxide to form this compound . Industrial production methods focus on maintaining high purity and minimizing environmental impact during the synthesis process .
化学反応の分析
Dinoseb-ammonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Dinoseb-ammonium has been used in various scientific research applications, including:
作用機序
Dinoseb-ammonium exerts its effects by inhibiting respiratory electron transport and uncoupling oxidative phosphorylation . This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cell death . The compound also generates reactive oxygen species (ROS), which further damage cellular components .
類似化合物との比較
Dinoseb-ammonium is similar to other dinitrophenol herbicides, such as 2,4-dinitrophenol and 2,4,5-trichlorophenoxyacetic acid . this compound is unique in its specific mode of action and its high toxicity to mammals . Other similar compounds include:
2,4-Dinitrophenol: Used as a herbicide and a weight loss agent, but also highly toxic.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar environmental persistence and toxicity concerns.
This compound’s unique combination of high toxicity and specific mode of action makes it distinct among dinitrophenol herbicides .
特性
CAS番号 |
6365-83-9 |
|---|---|
分子式 |
C10H15N3O5 |
分子量 |
257.24 g/mol |
IUPAC名 |
azanium;2-butan-2-yl-4,6-dinitrophenolate |
InChI |
InChI=1S/C10H12N2O5.H3N/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;/h4-6,13H,3H2,1-2H3;1H3 |
InChIキー |
RVSKHYSPNBOJDL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-].[NH4+] |
関連するCAS |
88-85-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
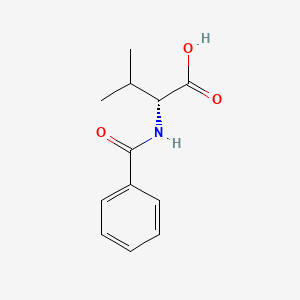
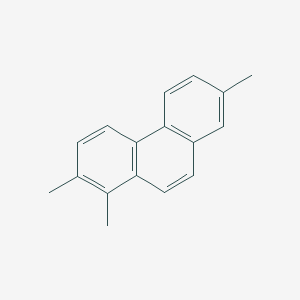
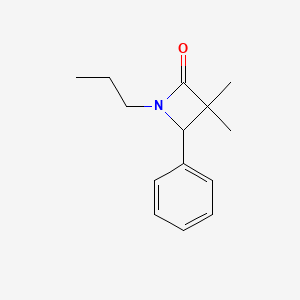

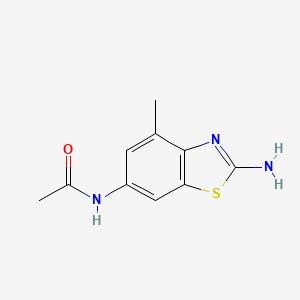
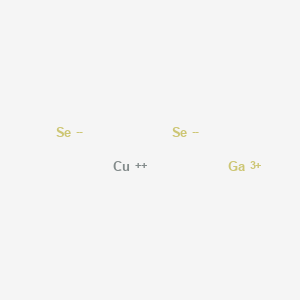
![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
